molecular formula C19H20N2O7S B2632928 (4-nitrophenyl)methyl 4-{[(oxolan-2-yl)methyl]sulfamoyl}benzoate CAS No. 324044-78-2

(4-nitrophenyl)methyl 4-{[(oxolan-2-yl)methyl]sulfamoyl}benzoate

Cat. No.: B2632928
CAS No.: 324044-78-2
M. Wt: 420.44
InChI Key: IZRWNBGAFFIRJZ-UHFFFAOYSA-N
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Description

(4-nitrophenyl)methyl 4-{[(oxolan-2-yl)methyl]sulfamoyl}benzoate is a complex organic compound that features a nitrophenyl group, a benzoate ester, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-nitrophenyl)methyl 4-{[(oxolan-2-yl)methyl]sulfamoyl}benzoate typically involves multiple steps. One common method includes the esterification of 4-nitrophenylmethanol with 4-{[(oxolan-2-yl)methyl]sulfamoyl}benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(4-nitrophenyl)methyl 4-{[(oxolan-2-yl)methyl]sulfamoyl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or hydrazine (N2H4) in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoates and sulfamides.

Scientific Research Applications

(4-nitrophenyl)methyl 4-{[(oxolan-2-yl)methyl]sulfamoyl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-nitrophenyl)methyl 4-{[(oxolan-2-yl)methyl]sulfamoyl}benzoate is not fully understood. it is believed to interact with specific molecular targets through its nitrophenyl and sulfamoyl groups. These interactions may involve binding to enzymes or receptors, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-nitrophenyl)methyl 4-{[(oxolan-2-yl)methyl]sulfamoyl}benzoate is unique due to the presence of both the oxolan-2-yl and sulfamoyl groups, which provide distinct chemical properties and potential biological activities not found in the similar compounds listed above.

Properties

IUPAC Name

(4-nitrophenyl)methyl 4-(oxolan-2-ylmethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O7S/c22-19(28-13-14-3-7-16(8-4-14)21(23)24)15-5-9-18(10-6-15)29(25,26)20-12-17-2-1-11-27-17/h3-10,17,20H,1-2,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRWNBGAFFIRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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